
Prostratine
Vue d'ensemble
Description
Prostratin is a natural product derived from the bark of the mamala tree (Homalanthus nutans) found in Samoa. It is a phorbol ester known for its unique ability to activate latent viral reservoirs, particularly in the context of human immunodeficiency virus (HIV) research . Prostratin has garnered significant interest due to its potential therapeutic applications in treating HIV, cancer, and other diseases .
Applications De Recherche Scientifique
Prostratin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Prostratin’s primary targets are the HIV-1 cellular receptors . It acts by down-regulating these receptors through the activation of the protein kinase C (PKC) pathway .
Mode of Action
Prostratin interacts with its targets by activating the protein kinase C (PKC) pathway . This activation leads to the down-regulation of HIV-1 cellular receptors, thereby inhibiting HIV-1 infections .
Biochemical Pathways
The key biochemical pathway affected by Prostratin is the protein kinase C (PKC) pathway . The activation of this pathway results in the down-regulation of HIV-1 cellular receptors, which in turn inhibits HIV-1 infections and reduces HIV-1 latency .
Result of Action
The molecular and cellular effects of Prostratin’s action involve the down-regulation of HIV-1 cellular receptors . This down-regulation inhibits HIV-1 infections and reduces HIV-1 latency . Moreover, Prostratin has been shown to reactivate latent HIV expression from latently infected cells .
Analyse Biochimique
Biochemical Properties
Prostratin interacts with various enzymes and proteins, most notably Protein Kinase C (PKC) . It activates PKC, which plays a crucial role in several biochemical reactions .
Cellular Effects
Prostratin has significant effects on various types of cells and cellular processes. It inhibits HIV-1 infection by downregulating HIV-1 cell receptors and reducing HIV-1 latency through the activation of PKC . Unlike other phorbol esters that induce carcinogenic effects through the activation of PKC, Prostratin does not induce tumors but has tumor-suppressing activity .
Molecular Mechanism
At the molecular level, Prostratin exerts its effects through binding interactions with biomolecules and changes in gene expression. Its primary mechanism of action involves the activation of PKC, leading to the downregulation of HIV-1 cell receptors .
Metabolic Pathways
Prostratin is involved in several metabolic pathways, primarily through its interaction with PKC
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of prostratin is a complex process due to its intricate polycyclic structure. One notable synthetic route involves the rapid assembly of the tricyclic core and the stereocontrolled establishment of the dense functionality and cyclopropane ring . This synthesis typically proceeds through a series of stereoselective transformations, including alkoxide-guided 1,4-additions and cyclopropane formation .
Industrial Production Methods: Industrial production of prostratin is challenging due to its complex structure and the need for precise stereocontrol. advancements in synthetic chemistry have enabled the development of modular and concise synthetic routes that can potentially be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Prostratin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Prostratin can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various analogs of prostratin with modified functional groups, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Bryostatin-1:
Ingenol-B: A phorbol ester known for its ability to reactivate latent HIV and induce apoptosis in cancer cells.
Uniqueness of Prostratin: Prostratin’s uniqueness lies in its ability to activate latent viral reservoirs without promoting tumor formation, making it a safer option for therapeutic applications . Its discovery through ethnobotanical research and its potential to protect indigenous intellectual property rights further highlight its significance .
Propriétés
Numéro CAS |
60857-08-1 |
|---|---|
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1 |
Clé InChI |
BOJKFRKNLSCGHY-KKFGZBDXSA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES isomérique |
C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES canonique |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
12-deoxyphorbol 13-acetate prostratin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Prostratin and what makes it unique compared to other phorbol esters?
A1: Prostratin is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), Prostratin does not promote tumor formation while still activating protein kinase C (PKC) [, , ].
Q2: How does Prostratin interact with its target and what are the downstream effects?
A2: Prostratin primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].
Q3: What is the role of NF-κB in Prostratin's activity?
A3: Prostratin activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].
Q4: How does calcium signaling interact with Prostratin's effects?
A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with Prostratin's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates Prostratin-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.
Q5: What is the molecular formula and weight of Prostratin?
A5: Prostratin has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].
Q6: Is there any spectroscopic data available for Prostratin?
A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm Prostratin's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].
Q7: Is there information available regarding Prostratin's material compatibility and stability under various conditions?
A7: While the provided research papers do not explicitly detail Prostratin's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.
Q8: Have computational chemistry and modeling techniques been employed in Prostratin research?
A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate Prostratin's interactions with its target (PKC) and to design more potent analogs [, ].
Q9: How do structural modifications of Prostratin affect its activity and potency?
A10: Modifying Prostratin's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to Prostratin in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing Prostratin's therapeutic potential.
Q10: What is known about Prostratin's stability and potential formulation strategies?
A11: While detailed information regarding Prostratin's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.
Q11: What research tools and resources have been instrumental in Prostratin research?
A11: Various research tools and resources have been vital for studying Prostratin, including:
- Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating Prostratin's ability to reactivate latent HIV-1 proviruses [, , , , , ].
- Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify Prostratin's effect on viral gene expression [, , , , ].
- Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of Prostratin's downstream effects on signaling pathways and protein expression [, , , , , ].
- Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to Prostratin treatment [].
- Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to Prostratin and other LRAs [].
Q12: What are some key milestones in Prostratin research?
A12: Some noteworthy milestones in Prostratin research include:
- 1976: Initial isolation and structural characterization of Prostratin from Pimelea prostrata [, ].
- 1992: Isolation of Prostratin from Homalanthus nutans and identification of its potential anti-HIV activity [, ].
- Early 2000s: Characterization of Prostratin's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].
- Ongoing: Development of more potent and synthetically accessible Prostratin analogs for potential clinical use in HIV-1 eradication strategies [, ].
Q13: What are some examples of cross-disciplinary research and collaboration in the field of Prostratin research?
A13: Prostratin research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


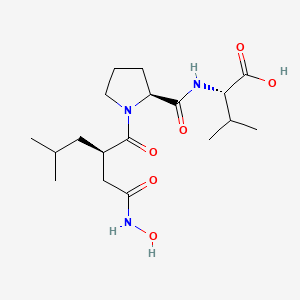


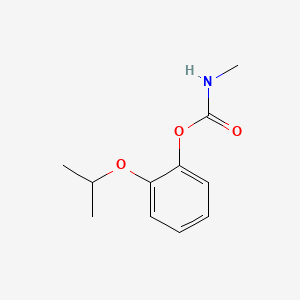

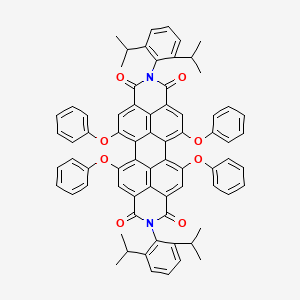
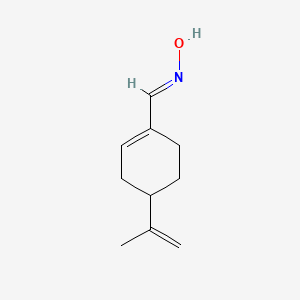
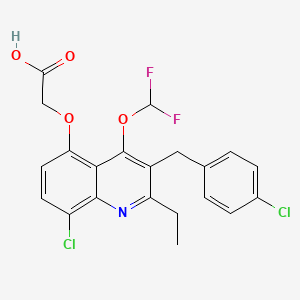
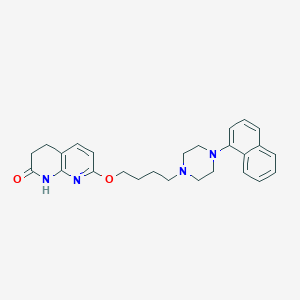
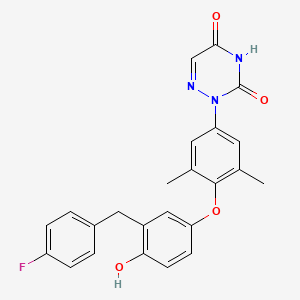
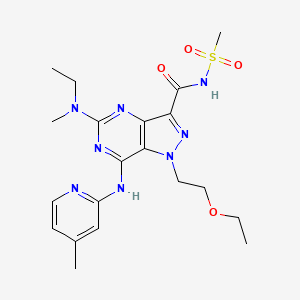
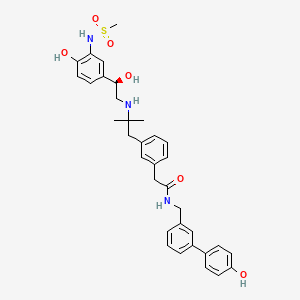

![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)
